molecular formula C24H26N2O2S B2821854 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 898407-42-6

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2821854
CAS RN: 898407-42-6
M. Wt: 406.54
InChI Key: VCNLBNLWYJZMRZ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ITE and is known for its potential use as a therapeutic agent due to its ability to modulate the immune system.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated the synthesis of novel derivatives, including those bearing moieties such as thiophene, which have shown significant antioxidant and anticancer activities. For instance, certain compounds have exhibited antioxidant activity superior to ascorbic acid and have been tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential in therapeutic applications (Tumosienė et al., 2020).

Synthesis and Biological Evaluation as Anti-inflammatory Agents

Compounds derived from the modification of the carboxylic acid group in anti-inflammatory drugs, such as naproxen, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research has led to the development of derivatives that exhibit high analgesic and anti-inflammatory activity without inducing gastric lesions, suggesting their potential as safer anti-inflammatory drugs (Berk et al., 2009).

Potential Cannabinoid Receptor Activity

Investigations into novel compounds with potential cannabinoid receptor activity have identified derivatives, including those with thiophene moieties. These compounds were studied for their structure and potential psychoactive effects, contributing to the understanding of new psychoactive substances and their interactions with cannabinoid receptors (Westphal et al., 2015).

Novel Scaffolds for Urease Inhibition

The synthesis of novel indole-based scaffolds, including those with oxadiazole and butanamide groups, has been reported. These compounds have been screened for their urease inhibitory potential, showing significant activity. This research has implications for the development of new therapeutic agents targeting urease-related diseases (Nazir et al., 2018).

Amides from Capsicum Annuum

Research into natural products has led to the isolation of amides from Capsicum annuum, including derivatives that share structural similarities with N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide. These compounds have been characterized and contribute to the understanding of natural product chemistry and its potential applications in scientific research (Chen et al., 2011).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-20-11-8-18(9-12-20)10-13-24(27)25-17-22(23-7-4-16-29-23)26-15-14-19-5-2-3-6-21(19)26/h2-9,11-12,16,22H,10,13-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNLBNLWYJZMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

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